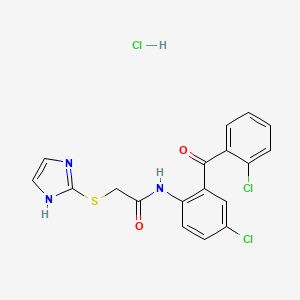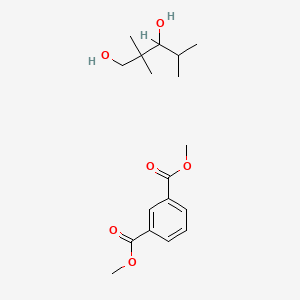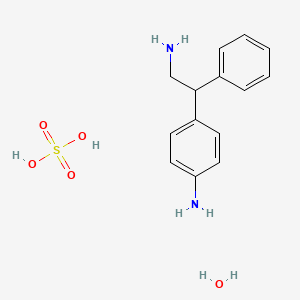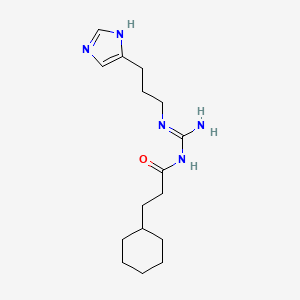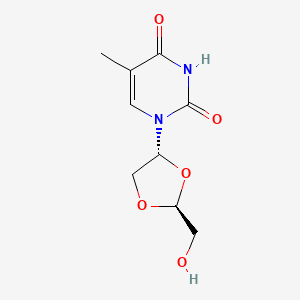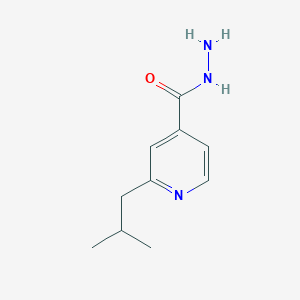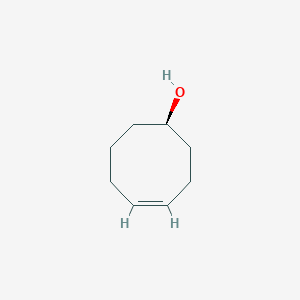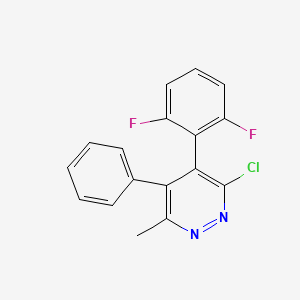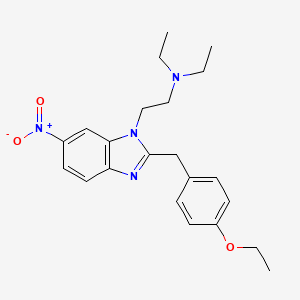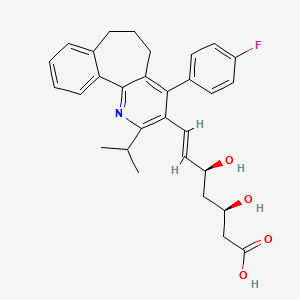
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzo-cyclohepta-pyridinyl moiety, and dihydroxy-heptenoic acid. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid involves multiple steps, including the formation of the benzo-cyclohepta-pyridinyl core and the subsequent addition of the fluorophenyl and dihydroxy-heptenoic acid groups. Common synthetic routes may involve:
Formation of the benzo-cyclohepta-pyridinyl core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
Addition of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Incorporation of the dihydroxy-heptenoic acid moiety: This step may involve aldol condensation reactions followed by reduction and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyproheptadine: A compound with a similar benzo-cyclohepta-pyridinyl core but different substituents.
Clomipramine: Another compound with a similar core structure but distinct functional groups.
Uniqueness
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
380469-07-8 |
|---|---|
Fórmula molecular |
C30H32FNO4 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(E,3R,5S)-7-[6-(4-fluorophenyl)-4-propan-2-yl-3-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C30H32FNO4/c1-18(2)29-26(15-14-22(33)16-23(34)17-27(35)36)28(20-10-12-21(31)13-11-20)25-9-5-7-19-6-3-4-8-24(19)30(25)32-29/h3-4,6,8,10-15,18,22-23,33-34H,5,7,9,16-17H2,1-2H3,(H,35,36)/b15-14+/t22-,23-/m1/s1 |
Clave InChI |
YKZHICCKACTEEI-VGKGJIMCSA-N |
SMILES isomérico |
CC(C)C1=C(C(=C2CCCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
SMILES canónico |
CC(C)C1=C(C(=C2CCCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




